3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine
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Overview
Description
3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6HBrCl2F3N and a molecular weight of 294.89 g/mol . This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses and applications.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are often involved in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Tfmp derivatives are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that tfmp derivatives are often used in the synthesis of several crop-protection products . In the context of SM coupling reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Result of Action
It’s known that tfmp derivatives have been used in the protection of crops from pests . The presence of fluorine and pyridine structure in TFMP derivatives result in superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
It’s known that more than 50% of the pesticides launched in the last two decades have been fluorinated, and around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 2,4-dichloro-6-(trifluoromethyl)pyridine using bromine and chlorine reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridine derivatives .
Scientific Research Applications
3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 1-Bromo-2,4,5-trifluorobenzene
Uniqueness
3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine is unique due to the specific arrangement of halogen atoms and the trifluoromethyl group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
3-bromo-2,4-dichloro-6-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrCl2F3N/c7-4-2(8)1-3(6(10,11)12)13-5(4)9/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRQXBKMDSJSHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)Cl)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrCl2F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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